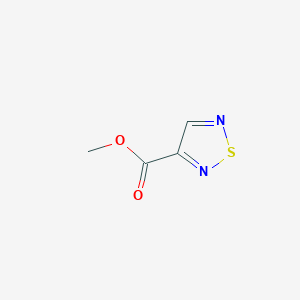
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of ionotropic glutamate receptors, which are involved in neuronal signaling and synaptic plasticity. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
Metabolism and Biomonitoring
- Macromolecular Adduct Formation and Metabolism : Research on heterocyclic amines like MeIQx and PhIP, structurally related to (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol, reveals their formation during the cooking of meat and fish. Studies using accelerator mass spectrometry (AMS) show dose-dependent protein and DNA adduct levels in rodents and suggest that rodent models may not accurately represent human responses to these compounds, indicating a potential area for further research in understanding the metabolism and effects of similar compounds (Turteltaub et al., 1999).
- Biomonitoring of Amine Metabolites : A study on MeIQx, a heterocyclic aromatic amine, explores its metabolism and the quantification of its N2-glucuronide conjugate in human urine, providing a methodology that could be relevant for studying the metabolism and biological monitoring of related compounds (Stillwell et al., 1999).
Health Implications and Carcinogenicity
- Dietary Heterocyclic Amines and Lung Cancer Risk : A case-control study investigates the association between dietary intake of heterocyclic amines, such as MeIQx, and lung cancer risk. This research highlights the potential carcinogenicity of such compounds and suggests that consumption of these amines may be associated with increased risk of lung cancer, particularly in nonsmokers and light/moderate smokers (Sinha et al., 2000).
- Carcinogenic Presence in Urine and Dialysate : Studies report the presence of carcinogenic heterocyclic amines like MeIQx in the urine of healthy volunteers and in the dialysate from patients with uremia, highlighting the widespread human exposure to these compounds and their potential health implications (Ushiyama et al., 1991; Yanagisawa et al., 1986).
Pharmacological and Therapeutic Potential
- Ampakine Treatment in Schizophrenia : A study on L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, explores its use as a single agent in the treatment of schizophrenia. This research provides insight into the pharmacological properties of quinoxaline derivatives, which could be relevant for understanding the broader therapeutic potential of related compounds like (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol (Marenco et al., 2002).
Propriétés
IUPAC Name |
3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQQYKXSMWKPY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)



![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2644277.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)

![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2644285.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)
![methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2644287.png)

